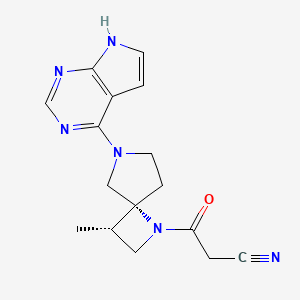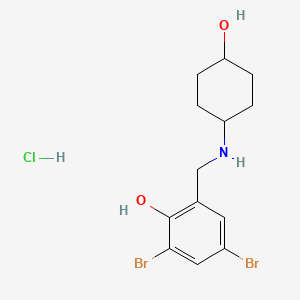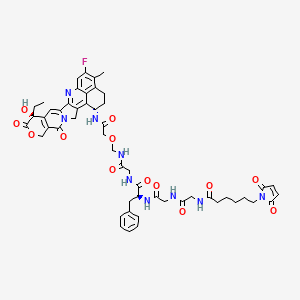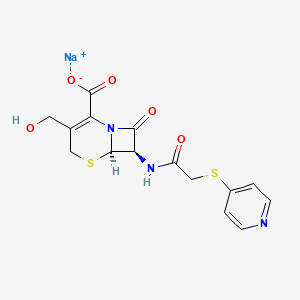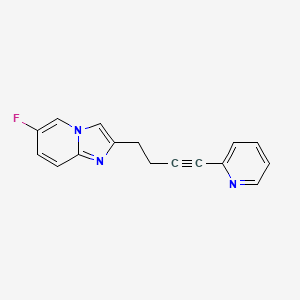
Dipraglurant
Descripción general
Descripción
Dipraglurant, also known by its code name ADX-48621, is a small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound is under development by Addex Therapeutics for the treatment of Parkinson’s disease levodopa-induced dyskinesia (PD-LID) and other neurological conditions .
Aplicaciones Científicas De Investigación
Dipraglurant has several scientific research applications:
Mecanismo De Acción
Dipraglurant exerts its effects by negatively modulating the mGluR5 receptor. This modulation reduces abnormal glutamate signaling, which is implicated in various neurological disorders. By inhibiting mGluR5, this compound helps to restore normal synaptic plasticity and reduce symptoms such as dyskinesia and involuntary muscle contractions .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dipraglurant plays a significant role in biochemical reactions by modulating the activity of the metabotropic glutamate receptor 5. This receptor is involved in synaptic plasticity, learning, and memory. This compound interacts with mGluR5 by binding to an allosteric site, which leads to a conformational change in the receptor and reduces its activity . This modulation affects the downstream signaling pathways that are typically activated by glutamate binding to mGluR5. By inhibiting mGluR5, this compound reduces the excitotoxicity associated with excessive glutamate signaling, which is a common feature in various neurological disorders .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In neurons, it reduces the hyperactivity caused by excessive glutamate signaling, thereby protecting against excitotoxic damage . This compound also affects cell signaling pathways, including those involved in synaptic plasticity and neuroprotection. This compound’s modulation of mGluR5 activity leads to changes in gene expression and cellular metabolism, which can result in improved neuronal function and reduced symptoms of neurological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of the metabotropic glutamate receptor 5. This binding induces a conformational change in the receptor, which reduces its activity and downstream signaling . This compound’s inhibition of mGluR5 leads to decreased activation of intracellular signaling pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell survival, proliferation, and differentiation. By modulating these pathways, this compound exerts its neuroprotective effects and reduces the symptoms of neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its activity over extended periods . Its long-term effects on cellular function are still being investigated. In vitro and in vivo studies have demonstrated that this compound can provide sustained neuroprotection and symptom relief in models of Parkinson’s disease and other neurological disorders . The stability and degradation of this compound in laboratory settings are crucial factors in determining its efficacy and safety for long-term use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce the symptoms of levodopa-induced dyskinesia and other neurological disorders without causing significant adverse effects . At high doses, this compound may cause toxic effects, including liver toxicity and dose-limiting side effects . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glutamate signaling and neurotransmitter regulation . It interacts with enzymes and cofactors involved in the metabolism of glutamate and other neurotransmitters, which can affect metabolic flux and metabolite levels . By modulating these pathways, this compound can influence the overall metabolic state of neurons and other cells, contributing to its neuroprotective effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its efficacy. This compound is transported across cell membranes and distributed within various tissues, including the brain . It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . The distribution of this compound within the brain is particularly important for its therapeutic effects, as it needs to reach specific regions involved in neurological disorders .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with its target receptor, mGluR5 . Post-translational modifications and targeting signals help direct this compound to these locations, ensuring its effective modulation of mGluR5 activity . The subcellular localization of this compound is essential for its ability to exert its neuroprotective effects and reduce the symptoms of neurological disorders .
Métodos De Preparación
The synthesis of dipraglurant involves several steps, starting from commercially available starting materialsSpecific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Dipraglurant undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Comparación Con Compuestos Similares
Dipraglurant is part of a class of compounds known as mGluR5 negative allosteric modulators. Similar compounds include:
Mavoglurant: Another mGluR5 negative allosteric modulator developed for similar indications.
Basimglurant: Also targets mGluR5 and has been investigated for conditions like Fragile X syndrome and major depression.
Fenobam: An older mGluR5 antagonist with similar pharmacological properties
This compound is unique in its specific binding affinity and selectivity for mGluR5, which contributes to its therapeutic potential and safety profile .
Propiedades
IUPAC Name |
6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236230 | |
| Record name | Dipraglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872363-17-2 | |
| Record name | Dipraglurant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipraglurant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipraglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12733 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipraglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPRAGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








